molecular formula C15H17NO4 B11468316 (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B11468316
M. Wt: 275.30 g/mol
InChI Key: PPBMNVPPIVZDKM-SNAWJCMRSA-N
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Description

(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE typically involves the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with methylene chloride under acidic conditions.

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

    Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrrolidine derivatives with an appropriate aldehyde or ketone under basic conditions to form the (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE: Lacks the methoxy group at the 7th position.

    (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(MORPHOLIN-1-YL)PROP-2-EN-1-ONE: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the methoxy group and the pyrrolidine ring in (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE may confer unique biological activities and chemical properties compared to similar compounds. These structural features could influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO4/c1-18-12-8-11(9-13-15(12)20-10-19-13)4-5-14(17)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7,10H2,1H3/b5-4+

InChI Key

PPBMNVPPIVZDKM-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)N3CCCC3

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)N3CCCC3

Origin of Product

United States

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